molecular formula C34H59N9O12 B608467 Larazotideacetat CAS No. 881851-50-9

Larazotideacetat

Katalognummer: B608467
CAS-Nummer: 881851-50-9
Molekulargewicht: 785.9 g/mol
InChI-Schlüssel: NYGCNONRVCGHAT-UFIKZEAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Larazotidazetat ist ein synthetisches Peptid, das aus acht Aminosäuren besteht. Es fungiert als Tight-Junction-Regulator und wird vor allem wegen seines Potenzials zur Behandlung der Zöliakie untersucht. Diese Verbindung wirkt, indem sie die Integrität der Darmbarriere wiederherstellt, die bei Menschen mit Zöliakie häufig beeinträchtigt ist .

Wissenschaftliche Forschungsanwendungen

Larazotidazetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Larazotidazetat fungiert als Tight-Junction-Regulator, indem es die Wirkung von Zonulin hemmt, einem Protein, das die Darmpermeabilität erhöht. Es bindet an Zonulin-Rezeptoren und verhindert den Abbau von Tight Junctions, wodurch die Integrität der Darmbarriere erhalten bleibt. Diese Wirkung trägt dazu bei, das Eindringen schädlicher Substanzen in den Blutkreislauf zu reduzieren, wodurch die durch Gluten bei Zöliakie ausgelöste Immunantwort gemildert wird .

Wirkmechanismus

Target of Action

Larazotide acetate, also known as AT-1001, primarily targets zonulin receptors . Zonulin is a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract .

Mode of Action

Larazotide acetate functions as a zonulin antagonist , blocking the action of zonulin on its receptors . By doing so, it prevents the disassembly of tight junctions and the associated increase in intestinal permeability . This action helps to maintain the integrity of the gut barrier, preventing unwanted substances from passing through the gut wall into the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by larazotide acetate involves the regulation of tight junctions in the intestinal epithelium . In conditions such as celiac disease, fragments of gliadin protein can trigger an immune response that leads to the release of zonulin, which in turn causes tight junctions to open up . Larazotide acetate intervenes in this pathway by blocking zonulin receptors, thereby preventing the disassembly of tight junctions and the associated increase in intestinal permeability .

Pharmacokinetics

Larazotide acetate is orally administered and is currently being studied in phase III clinical trials . A study using a porcine model showed that oral dosing of larazotide acetate resulted in time-dependent appearance of the drug in the distal duodenum and proximal jejunum . Peak concentrations occurred at 1 hour following oral dosing, with the continued presence of the drug observed from 2 to 4 hours following oral dosing .

Result of Action

The primary result of larazotide acetate’s action is the restoration of intestinal barrier function . By blocking the action of zonulin on its receptors, larazotide acetate prevents the opening of tight junctions and maintains the integrity of the gut barrier . This can help to reduce symptoms in conditions such as celiac disease, where increased intestinal permeability can lead to an immune response and associated symptoms .

Action Environment

The action of larazotide acetate can be influenced by various environmental factors. For instance, the presence of gliadin, a component of gluten, can trigger the release of zonulin and thereby increase the need for the action of larazotide acetate . Additionally, the gut microbiota may also play a role in modulating the release of zonulin . Therefore, factors such as diet and gut microbiota composition could potentially influence the efficacy of larazotide acetate .

Biochemische Analyse

Biochemical Properties

Larazotide acetate functions as a tight junction regulator by inhibiting paracellular permeability. It interacts with various biomolecules, including zonulin receptors, to prevent the disassembly of tight junctions. This interaction is crucial in maintaining the integrity of the intestinal barrier. By blocking zonulin receptors, Larazotide acetate prevents the increase in intestinal permeability that is often observed in conditions like celiac disease .

Cellular Effects

Larazotide acetate has significant effects on various cell types, particularly intestinal epithelial cells. It influences cell function by stabilizing tight junctions, thereby reducing intestinal permeability. This stabilization prevents the passage of harmful substances, such as gliadin fragments, into the submucosa, which can trigger an immune response. Additionally, Larazotide acetate has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by maintaining the integrity of the epithelial barrier .

Molecular Mechanism

The molecular mechanism of Larazotide acetate involves its binding to zonulin receptors, which prevents the disassembly of tight junctions. This inhibition is crucial in maintaining the integrity of the intestinal barrier. Larazotide acetate also inhibits the signaling pathways that lead to increased intestinal permeability, such as the pathway involving the epidermal growth factor receptor and protease-activated receptor 2. By blocking these pathways, Larazotide acetate effectively reduces intestinal permeability and prevents the associated immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Larazotide acetate have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods. Studies have shown that Larazotide acetate can inhibit tight junction permeability for several hours to days, depending on the concentration and experimental conditions. Long-term studies have demonstrated that Larazotide acetate can improve barrier function parameters and reduce macrophage counts in the lamina propria to control levels .

Dosage Effects in Animal Models

The effects of Larazotide acetate vary with different dosages in animal models. At lower doses, Larazotide acetate effectively reduces intestinal permeability without causing significant adverse effects. At higher doses, some toxic effects have been observed, including changes in cellular function and metabolism. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

Larazotide acetate is involved in metabolic pathways related to tight junction regulation. It interacts with enzymes and cofactors that are crucial for maintaining the integrity of the intestinal barrier. By inhibiting the pathways that lead to tight junction disassembly, Larazotide acetate helps maintain the proper function of the epithelial barrier. This regulation is essential for preventing the passage of harmful substances into the submucosa and triggering an immune response .

Transport and Distribution

Within cells and tissues, Larazotide acetate is transported and distributed primarily through interactions with transporters and binding proteins. These interactions facilitate its localization to the tight junctions of intestinal epithelial cells, where it exerts its regulatory effects. The distribution of Larazotide acetate within the intestinal epithelium is crucial for its function as a tight junction regulator .

Subcellular Localization

Larazotide acetate is primarily localized to the tight junctions of intestinal epithelial cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cells. The activity and function of Larazotide acetate are closely linked to its subcellular localization, as it needs to be present at the tight junctions to exert its regulatory effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Larazotidazetat wird durch Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet das schrittweise Anhängen von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

    Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

    Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

    Kupplung: Die nächste Aminosäure wird an die Kette angehängt.

    Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erreicht ist.

    Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Larazotidazetat folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Das Endprodukt wird einer strengen Reinigung und Qualitätskontrolle unterzogen, um seine Wirksamkeit und Sicherheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Larazotidazetat unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es beteiligt sich normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen physiologischen Bedingungen .

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das gebildet wird, ist das Larazotidazetat-Peptid selbst. Nebenprodukte können verkürzte Peptide oder Peptide mit unvollständigen Sequenzen sein, die während der Reinigung entfernt werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Zonulin-Antagonisten: Andere Verbindungen, die die Zonulin-Aktivität hemmen.

    Peptidbasierte Tight-Junction-Regulatoren: Ähnliche Peptide, die Tight Junctions modulieren.

Einzigartigkeit

Larazotidazetat ist einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Wirksamkeit in klinischen Studien zur Zöliakie. Im Gegensatz zu anderen Verbindungen zielt es direkt auf den Zonulin-Signalweg ab, was es zu einem vielversprechenden therapeutischen Wirkstoff für Erkrankungen mit erhöhter Darmpermeabilität macht .

Biologische Aktivität

Larazotide acetate, a synthetic 8-amino acid peptide, is primarily recognized for its role as a tight junction (TJ) regulator. It was developed to assist in managing celiac disease (CeD) symptoms, particularly in patients who continue to experience issues despite adhering to a gluten-free diet (GFD). This article will delve into the biological activity of larazotide acetate, focusing on its mechanisms of action, clinical efficacy, safety profile, and emerging research findings.

Larazotide acetate functions by regulating the integrity of tight junctions in the intestinal epithelium. Tight junctions are crucial for maintaining intestinal barrier function and preventing the passage of harmful substances, such as gluten, into the submucosa. The compound promotes the assembly of tight junction proteins and rearranges actin filaments, thereby inhibiting gluten-induced TJ disruption and reducing intestinal permeability .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of larazotide acetate in managing symptoms associated with celiac disease:

  • Phase II Trials : A multicenter, randomized, double-blind, placebo-controlled study assessed doses of 0.5 mg, 1 mg, and 2 mg administered three times daily. The primary endpoint focused on the reduction of gastrointestinal symptoms measured by the Celiac Disease Gastrointestinal Symptom Rating Scale (GSRS). The results indicated that the 0.5 mg dose significantly reduced symptoms compared to placebo (p=0.022) and improved patient-reported outcomes .
  • Gluten Challenge Studies : In trials involving gluten challenges, larazotide acetate demonstrated a reduction in gluten-induced immune reactivity and associated symptoms. For instance, patients receiving 1 mg of larazotide acetate showed a significant decrease in anti-tissue transglutaminase IgA levels compared to placebo .
  • Long-Term Use : A follow-up study indicated that larazotide acetate not only alleviated gastrointestinal symptoms but also reduced non-gastrointestinal symptoms such as headaches and fatigue .

Safety Profile

The safety profile of larazotide acetate has been generally favorable across various studies. Adverse events reported were comparable between treatment and placebo groups, indicating that larazotide acetate is well-tolerated among patients .

Emerging Research Findings

Recent studies have expanded the potential applications of larazotide acetate beyond celiac disease:

  • COVID-19 Related Research : Larazotide acetate has been investigated for its potential benefits in treating inflammatory conditions associated with COVID-19. In pediatric patients with multisystem inflammatory syndrome (MIS-C), those treated with larazotide acetate experienced quicker resolution of gastrointestinal symptoms and reduced levels of inflammatory markers compared to those not receiving the treatment .
  • Antiviral Activity : Preliminary findings suggest that derivatives of larazotide acetate may exhibit antiviral properties against SARS-CoV-2 by binding to viral proteases essential for replication. This opens avenues for further exploration into its use as an antiviral agent .

Summary Table of Key Clinical Findings

Study TypeDose (mg)Primary OutcomeResultReference
Phase II Trial0.5GSRS Score Reductionp=0.022 (significant improvement)
Gluten Challenge Study1Anti-tTG IgA Levelsp=0.005 (significant reduction)
Long-Term Use-Non-GI Symptomsp=0.010 (significant improvement)
MIS-C Treatment-Resolution of GI SymptomsFaster resolution compared to placebo

Eigenschaften

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCNONRVCGHAT-UFIKZEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007986
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881851-50-9
Record name Larazotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.